1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Overview
Description
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a complex organic compound characterized by the presence of three tetrazole groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide and triethyl orthoformate under acidic conditions. This reaction results in the formation of the tetrazole rings through a cyclization process . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The tetrazole groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the tetrazole rings into other nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole groups can lead to the formation of nitro compounds, while reduction can yield amines or other nitrogen-containing heterocycles .
Scientific Research Applications
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene involves its interaction with molecular targets through its tetrazole groups. These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Similar in structure but lacks the phenyl groups attached to the tetrazole rings.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Contains pyrazole rings instead of tetrazole rings.
1,3,5-Tris(1H-1,2,3-triazol-1-yl)benzene: Contains triazole rings instead of tetrazole rings.
Uniqueness
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is unique due to the presence of three tetrazole groups attached to a central benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMZTOFKIYWDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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